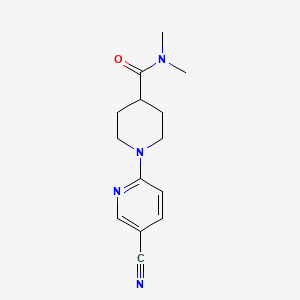

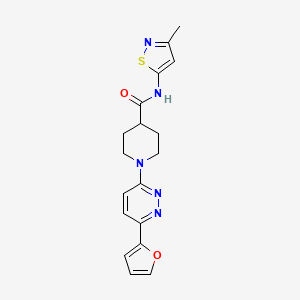

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its structural complexity and potential chemical reactivity. The compound is a part of a broader class of chemicals that have been synthesized for various studies, including understanding their molecular structure, synthesis analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves the coupling of amine derivatives with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene to obtain the corresponding thioamide. This thioamide is then oxidized using potassium ferricyanide in an alkaline medium, a procedure known as the Jakobson procedure, to synthesize the target compound. Such processes have been used to synthesize compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the synthetic pathways that could be relevant for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide as well (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

Molecular structure characterization often employs spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectroscopy, alongside X-ray crystallography. These techniques provide insights into the compound's structural features, including the arrangement of atoms, molecular conformation, and the presence of specific functional groups. A related study on a thiazole-based heterocyclic amide demonstrated the use of these techniques for detailed molecular characterization (Çakmak et al., 2022).

Chemical Reactions and Properties

Compounds in this category can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, indicating a high degree of reactivity and potential for further chemical modification. Such reactivity patterns are critical for understanding the chemical behavior and potential applications of these compounds (Aleksandrov & El’chaninov, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Compounds similar to N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide have been synthesized through various methodologies, demonstrating significant reactivity and versatility in chemical transformations. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related structures involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 and oxidation to achieve the desired heterocyclic compounds. These compounds are further subjected to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, showcasing their potential as intermediates in organic synthesis and material science (Aleksandrov et al., 2017; El’chaninov et al., 2017).

Biological Activity

Heterocyclic compounds bearing furan and thiazole rings have shown promising biological activities. A study on 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed their significant antibacterial and antifungal properties, indicating the potential of such structures in developing new antimicrobial agents (Patel et al., 2015). This highlights the relevance of researching compounds like N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide in the quest for new therapeutic agents.

Material Science Applications

The structural motif of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide suggests potential applications in material science, particularly in the synthesis of organic materials with specific optical or electronic properties. For example, the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation offers a metal- and reagent-free method, showcasing the utility of such heterocyclic compounds in developing environmentally friendly synthetic pathways for materials science applications (Qian et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h3,5,7H,1-2,4,6H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIIWZJBHMAGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)